molecular formula C16H15F3O8 B045568 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside CAS No. 116981-86-3

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside

Cat. No.: B045568
CAS No.: 116981-86-3
M. Wt: 392.28 g/mol
InChI Key: WXZJYRMHQCZVKG-TVKJYDDYSA-N
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Description

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for beta-glucosidase, an enzyme that hydrolyzes the glycosidic bond to release 4-(trifluoromethyl)umbelliferone, a fluorescent product. This compound is particularly valuable in diagnostic assays and enzyme activity studies due to its high sensitivity and specificity .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside plays a significant role in biochemical reactions. It is a substrate for glycosidases, enzymes that cleave glycosidic bonds . The interaction between this compound and these enzymes is crucial for its biochemical function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with glycosidases . These enzymes, along with any cofactors they may require, contribute to the metabolic flux and metabolite levels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside typically involves the glycosylation of 4-(trifluoromethyl)umbelliferone with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is then formulated and packaged under controlled conditions to maintain its stability and activity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-(trifluoromethyl)umbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

The hydrolysis reaction typically requires beta-glucosidase as the enzyme catalyst. The reaction is carried out in an aqueous buffer solution, often at a pH optimal for the enzyme’s activity (usually around pH 5.0). The reaction temperature is maintained at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-(trifluoromethyl)umbelliferone. This product is highly fluorescent and can be easily detected using fluorescence spectroscopy, making it useful in various analytical applications .

Comparison with Similar Compounds

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:

These compounds share similar applications but differ in their fluorescent or chromogenic properties, making this compound particularly valuable for fluorescence-based assays .

Properties

IUPAC Name

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZJYRMHQCZVKG-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585025
Record name 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116981-86-3
Record name 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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